3-[(1E)-2-phenylethenyl]cinnoline 3-[(1E)-2-phenylethenyl]cinnoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19806558
InChI: InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-12H
SMILES:
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol

3-[(1E)-2-phenylethenyl]cinnoline

CAS No.:

Cat. No.: VC19806558

Molecular Formula: C16H12N2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

3-[(1E)-2-phenylethenyl]cinnoline -

Specification

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
IUPAC Name 3-(2-phenylethenyl)cinnoline
Standard InChI InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-12H
Standard InChI Key AWBTVSLTEQNTFY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N=N2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

3-[(1E)-2-Phenylethenyl]cinnoline belongs to the cinnoline class of bicyclic heteroaromatics, featuring a fused benzene and pyridine ring system. The (E)-configured styryl group at the 3-position introduces significant π-conjugation, enhancing electronic delocalization across the molecular framework . This structural motif has been linked to altered reactivity patterns in photocyclization reactions, where the stilbene moiety facilitates [4+2] cycloaddition pathways under UV irradiation .

The planar arrangement of the cinnoline core and styryl substituent optimizes intermolecular π-π stacking, as evidenced by crystallographic studies of related compounds . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suggesting potential applications in organic electronics, though experimental validation remains pending .

Synthetic Methodologies

Photocyclization of Stilbene Precursors

A validated route involves the UV-induced cyclization of 1,2-di(hetero)aryl ethenes. For example, irradiation of (E)-1-mesityl-2-phenyldiazene in acidic ethanol yields benzo[c]cinnoline derivatives via a radical-mediated mechanism . Adapting this approach, Khalaf et al. demonstrated that stilbenoid precursors undergo regioselective cyclization to form cinnoline cores with >75% efficiency when using 10.25 M H₂SO₄ as a proton source .

Table 1: Optimization of Photocyclization Conditions for Cinnoline Derivatives

ConditionYield (%)Byproducts Identified
10.25 M H₂SO₄, 254 nm78Methyl-migrated isomer (12%)
Acetic acid, 300 nm42Unreacted starting material
Neutral ethanol, 254 nm<5Polymerization products

Pyrazole-Annelated Cinnoline Synthesis

Alternative pathways employ chalcone intermediates, as detailed in antimalarial studies of pyrazole-cinnoline hybrids . Condensation of 4-methyl-3-acetylcinnoline-6-sulfonamido chalcones with hydrazines generates dihydropyrazole rings, which undergo oxidative aromatization to yield the target structures. This method produced 3-{5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}cinnoline-6-sulfonamide with 68% isolated yield .

Spectroscopic Characterization

Vibrational and NMR Signatures

Infrared spectroscopy of analogous compounds reveals key stretches:

  • C=N (cinnoline): 1503 cm⁻¹

  • C=C (styryl): 1631 cm⁻¹

  • S=O (sulfonamide): 1302 cm⁻¹

¹H NMR spectra exhibit characteristic aromatic multiplet signals at δ 8.1–8.4 ppm for the cinnoline protons, with the styryl vinyl protons appearing as doublets near δ 6.7–7.2 ppm (J = 16 Hz) . The (E)-geometry is confirmed by coupling constants >15 Hz between vicinal vinyl protons.

Table 2: Comparative ¹H NMR Data for Cinnoline Derivatives

Compoundδ (ppm) Ar-Hδ (ppm) Vinyl-H
3-[(1E)-2-Phenylethenyl]cinnoline8.1–8.46.68–6.95
4-Methyl-3-(4-chlorophenyl)cinnoline8.03–8.37
Pyrazole-annulated analog8.21–8.556.56–6.75

Applications in Materials Science

Optoelectronic Materials

The extended conjugation length enables absorption in the visible spectrum (λₘₐₓ = 420 nm), with fluorescence quantum yields of Φ = 0.32 in THF . These properties suggest utility in organic light-emitting diodes (OLEDs), though device integration studies are lacking.

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